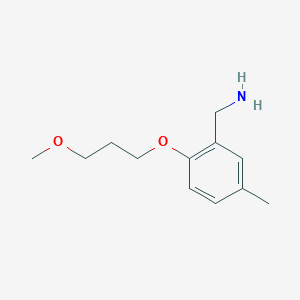

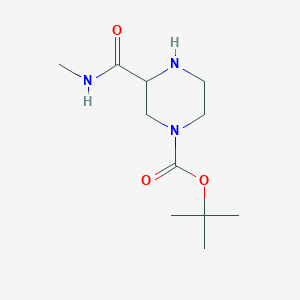

2-(3-Methoxypropoxy)-5-methyl-benzylamine

Descripción general

Descripción

2-(3-Methoxypropoxy)-5-methyl-benzylamine, also known as MPMBA, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of benzylamine and is used as a reagent in organic synthesis. MPMBA is a versatile compound that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. The compound has also been used in the study of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Serotonin Receptor Affinity

Research on analogs of N-benzylated-5-methoxytryptamine, including compounds structurally related to 2-(3-Methoxypropoxy)-5-methyl-benzylamine, indicates their high affinity at the 5-HT2 family receptors. Substituents at different positions on the benzyl group, particularly in the meta position, significantly impact this affinity. These compounds demonstrate varying degrees of functional activity at serotonin receptors, with some showing potent partial agonist behavior. This suggests potential applications in understanding serotonin receptor modulation and developing therapeutic agents targeting these receptors (Nichols et al., 2014).

Material Science and Polymer Chemistry

In the field of material science, methoxy-benzene derivatives play a crucial role in the synthesis of advanced materials. For instance, during the synthesis of poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene] (MEH-PPV), methylene bridges formed between methoxy-benzene molecules can influence the material's properties. Controlling these impurities can enhance the luminescence properties of the resulting materials, indicating the potential of methoxy-benzene derivatives in developing novel optoelectronic devices (Lin et al., 2006).

Neuropharmacology and Psychotropic Research

Substituted benzamide derivatives, including those structurally similar to 2-(3-Methoxypropoxy)-5-methyl-benzylamine, have been studied for their effects on various neurotransmitter systems. These compounds exhibit interactions with dopamine and serotonin receptors, suggesting their potential utility in studying psychiatric and neurological disorders. The diverse pharmacological profiles of these derivatives underscore their value in drug development for conditions such as depression, schizophrenia, and Parkinson's disease (Remy et al., 1975).

Synthetic Chemistry and Method Development

Methoxy-benzene derivatives are pivotal in the development of synthetic methodologies. For example, the selective para metalation of unprotected methoxy-benzoic acids showcases the strategic use of these compounds in achieving specific synthetic transformations. This has implications for the synthesis of complex organic molecules, including pharmaceuticals and natural products (Sinha et al., 2000).

Propiedades

IUPAC Name |

[2-(3-methoxypropoxy)-5-methylphenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-10-4-5-12(11(8-10)9-13)15-7-3-6-14-2/h4-5,8H,3,6-7,9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPYDIUUPKBKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCOC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxypropoxy)-5-methyl-benzylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[2-(6-chloropyridazin-3-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401050.png)

![C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine](/img/structure/B1401062.png)

![6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl](/img/structure/B1401065.png)

![{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine](/img/structure/B1401066.png)

![1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B1401070.png)